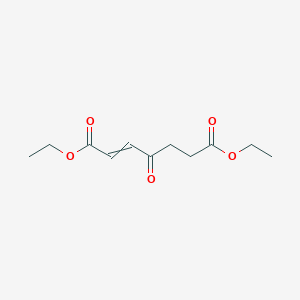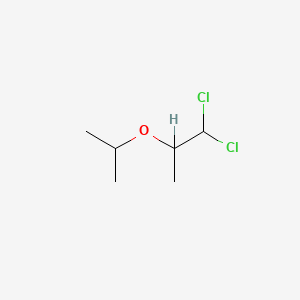
Dichlorodiisopropylether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichlorodiisopropylether can be synthesized through the chlorination of diisopropyl ether. The reaction involves the substitution of hydrogen atoms in diisopropyl ether with chlorine atoms, typically using chlorine gas as the chlorinating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves the continuous chlorination process, where diisopropyl ether is exposed to chlorine gas in the presence of a catalyst. The reaction is carried out in a closed system to prevent the formation of explosive vapors and to ensure safety .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various oxidation products.
Reduction: It can be reduced to form simpler compounds, although this is less common.
Substitution: The compound readily undergoes substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed:
Oxidation Products: Various chlorinated alcohols and ketones.
Reduction Products: Simpler ethers and alcohols.
Substitution Products: Halogenated ethers and other substituted derivatives.
Aplicaciones Científicas De Investigación
Dichlorodiisopropylether has several applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of paints, detergents, and other chemical products
Mecanismo De Acción
The mechanism of action of dichlorodiisopropylether involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to form peroxides upon exposure to air also contributes to its reactivity and potential toxicity .
Comparación Con Compuestos Similares
Diisopropyl Ether: A secondary ether used as a solvent, with a similar structure but lacking chlorine atoms.
Dichloromethane: A chlorinated solvent with different chemical properties and applications.
Chloroform: Another chlorinated compound used as a solvent and in medical applications.
Uniqueness: Dichlorodiisopropylether is unique due to its specific chlorination pattern and its ability to form peroxides, which distinguishes it from other ethers and chlorinated compounds.
Propiedades
Número CAS |
59308-48-4 |
|---|---|
Fórmula molecular |
C6H12Cl2O |
Peso molecular |
171.06 g/mol |
Nombre IUPAC |
1,1-dichloro-2-propan-2-yloxypropane |
InChI |
InChI=1S/C6H12Cl2O/c1-4(2)9-5(3)6(7)8/h4-6H,1-3H3 |
Clave InChI |
DLNUGFUWSWBWQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(C)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


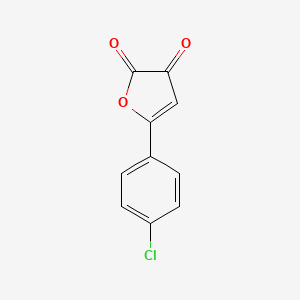
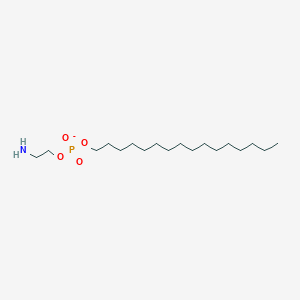
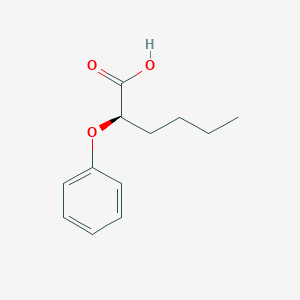

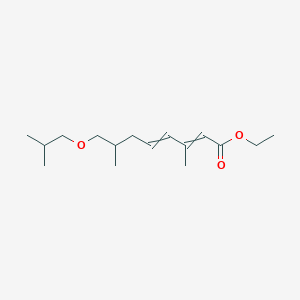
![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)
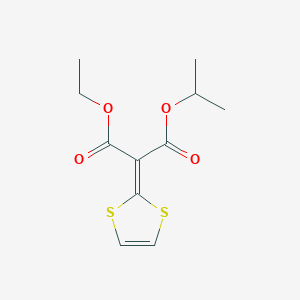
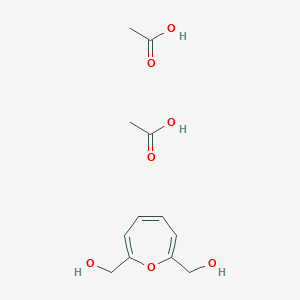


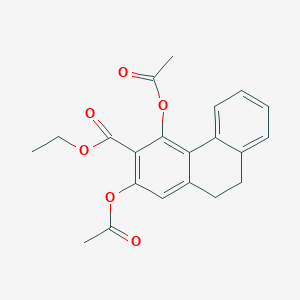
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)

